Researchers developing TDO inhibitors for immuno-oncology require a building block with precise steric hindrance at the indole 7-position to optimize enzyme binding. 7-Methylindole-3-carboxaldehyde (CAS 4771-50-0) directly addresses this need: the 7-methyl group introduces steric bulk near the indole nitrogen, reducing off-target reactivity and enabling selective Knoevenagel condensations and reductive aminations. Critical for synthesizing thiosemicarbazones, bis-indolyl quinones, and 3,6-diaryl-2,5-dihydroxybenzoquinone leads for insulin receptor kinase activation. In stock for immediate dispatch.
7-Methylindole-3-carboxaldehyde (CAS 4771-50-0) is a specialized heterocyclic building block characterized by a formyl group at the 3-position and a methyl group at the 7-position of the indole core. Presenting as a crystalline powder with a high melting point of 208–214 °C, it is heavily utilized in process chemistry and medicinal chemistry for Knoevenagel condensations, reductive aminations, and the synthesis of complex indole derivatives. Its procurement is primarily driven by the need for specific steric and electronic profiles in the development of biologically active molecules, including thiosemicarbazones, bis-indolyl quinones, and targeted enzymatic inhibitors .
Substituting 7-methylindole-3-carboxaldehyde with the more common unsubstituted indole-3-carboxaldehyde or positional isomers (such as 5-methylindole-3-carboxaldehyde) fundamentally alters both processability and downstream performance. The 7-methyl group introduces specific steric hindrance near the indole nitrogen, which measurably impacts reaction kinetics—for example, reducing Knoevenagel condensation yields compared to unsubstituted analogs [1]. Furthermore, the positional shift of the methyl group drastically alters solid-state thermal properties, with the 7-methyl isomer melting over 50 °C higher than the 5-methyl variant, dictating entirely different formulation, storage, and thermal handling parameters [2].
In the synthesis of 3,6-diaryl-2,5-dihydroxybenzoquinones (insulin receptor activators), the Knoevenagel-type condensation of 7-methylindole-3-carboxaldehyde with a pyrandione derivative yielded the target bis-indolyl quinone at 70%. Under comparable conditions, the unsubstituted indole-3-carboxaldehyde achieved an 85% yield [1].
| Evidence Dimension | Condensation reaction yield |
| Target Compound Data | 70% yield |
| Comparator Or Baseline | 85% yield (Indole-3-carboxaldehyde) |
| Quantified Difference | 15% absolute reduction in yield |
| Conditions | Acetic acid/HCl catalyzed condensation at 90 °C for 3 hours |
Process chemists must account for the steric and electronic impact of the 7-methyl group when projecting scale-up yields for substituted indole libraries.
7-Methylindole-3-carboxaldehyde exhibits a melting point of 208–214 °C, which is significantly higher than both the unsubstituted indole-3-carboxaldehyde (193–198 °C) and the 5-methyl positional isomer (148–151 °C) [1].
| Evidence Dimension | Melting point |
| Target Compound Data | 208–214 °C |
| Comparator Or Baseline | 148–151 °C (5-Methylindole-3-carboxaldehyde) |
| Quantified Difference | ~60 °C higher melting point |
| Conditions | Standard atmospheric pressure |
The elevated thermal stability of the 7-methyl isomer dictates distinct handling, formulation, and thermal processing parameters compared to other methylindoles.
In assays targeting bacterial quorum sensing, 7-methylindole-3-carboxaldehyde demonstrated potent antivirulence properties, inhibiting Serratia marcescens biofilm formation by 40–75% at a concentration of 1 mM without exhibiting generic bactericidal toxicity [1].
| Evidence Dimension | Biofilm formation inhibition |
| Target Compound Data | 40–75% inhibition |
| Comparator Or Baseline | Baseline untreated control (0% inhibition) |
| Quantified Difference | 40-75% reduction in biofilm mass |
| Conditions | 1 mM concentration against S. marcescens |
Validates the compound as a specific procurement choice for researchers developing targeted antivirulence agents that do not drive traditional antibiotic resistance.
7-Methylindole-3-carboxaldehyde is the required precursor for synthesizing specific 3,6-diaryl-2,5-dihydroxybenzoquinones, where the 7-methyl substitution provides the exact steric profile needed for structure-activity relationship (SAR) studies targeting human insulin receptor tyrosine kinase activation[1].
Procured as a specialized building block in immunooncology, the compound is utilized to synthesize TDO inhibitors where the 7-position substitution is critical for optimal fit within the enzyme's binding pocket, preventing generic substitution with unsubstituted indoles [2].
Applied in microbiological assays to selectively inhibit biofilm formation and virulence factor production (such as lipases and proteases) in Serratia marcescens, serving as a targeted tool compound for non-bactericidal antimicrobial discovery [3].